molecular formula C12H22OSSi B1292049 Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane CAS No. 160744-11-6

Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane

Cat. No. B1292049
Key on ui cas rn: 160744-11-6
M. Wt: 242.45 g/mol
InChI Key: FYSSYSNSWONYQP-UHFFFAOYSA-N
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Patent
US09133185B2

Procedure details

Tert-butyldimethylsilyl chloride (15.5 g, 103 mmol) was added portionwise to a solution of 2-(2-thienyl)ethanol (11.0 g, 85.9 mmol) and imidazole (7.0 g, 103 mmol) in N,N-dimethylformamide (35 mL). The resultant solution was stirred at room temperature for 18 h. The reaction mixture was partitioned between ethyl acetate (30 mL) and water (30 mL) and the organic phases washed with water (3×50 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography, eluting with 1-4% ethyl acetate in iso-hexane to give the title compound as a colourless oil (20 g, 96%).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH2:14][CH2:15][OH:16].N1C=CN=C1>CN(C)C=O>[C:4]([Si:1]([CH3:3])([CH3:2])[O:16][CH2:15][CH2:14][C:10]1[S:9][CH:13]=[CH:12][CH:11]=1)([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
11 g
Type
reactant
Smiles
S1C(=CC=C1)CCO
Name
Quantity
7 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate (30 mL) and water (30 mL)
WASH
Type
WASH
Details
the organic phases washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 1-4% ethyl acetate in iso-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCCC=1SC=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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